molecular formula C8H3F13O2 B081858 Methyl perfluoroheptanoate CAS No. 14312-89-1

Methyl perfluoroheptanoate

Cat. No. B081858
CAS RN: 14312-89-1
M. Wt: 378.09 g/mol
InChI Key: JHROQORAJUWVCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl perfluoroheptanoate typically involves the fluorination of heptanoic acid or its methyl ester, employing techniques that ensure the complete substitution of hydrogen atoms with fluorine. This process is crucial for achieving the desired perfluorinated structure, which is responsible for the compound's distinctive properties. The exact methods and conditions for synthesis can vary, depending on the desired yield, purity, and environmental considerations.

Molecular Structure Analysis

Methyl perfluoroheptanoate features a perfluorinated heptanoic acid chain attached to a methyl ester group. This structure contributes to its chemical and physical properties, including stability and resistance to biological and chemical degradation. The presence of fluorine atoms significantly alters the compound's interactions compared to its non-fluorinated counterparts, affecting its solubility, volatility, and reactivity.

Chemical Reactions and Properties

Due to the strong carbon-fluorine bonds, methyl perfluoroheptanoate exhibits limited reactivity under normal environmental conditions. It does not undergo typical organic reactions such as hydrolysis, oxidation, or photodegradation easily. However, under specific conditions, it can participate in reactions, especially those facilitated by advanced oxidative processes, which can break down the carbon-fluorine bond.

Physical Properties Analysis

Methyl perfluoroheptanoate is characterized by its low surface tension, high thermal stability, and unique phase behavior. These physical properties make it valuable for applications requiring materials that are repellent to both water and oils. Its volatility is relatively low compared to non-fluorinated compounds of similar molecular weight, due to the strong intermolecular forces conferred by the fluorine atoms.

Chemical Properties Analysis

The chemical inertness of methyl perfluoroheptanoate is one of its defining features, attributed to the strength of the carbon-fluorine bonds. This inertness results in resistance to degradation in the environment, leading to persistence and potential bioaccumulation. Despite its chemical stability, concerns about environmental and health impacts of long-chain perfluorinated compounds have led to increased scrutiny and regulatory actions.

References:

  • The development of a chronic human health toxicity value for perfluorohexanoic acid highlights the compound's non-carcinogenic and non-genotoxic profile, indicating a lower hazard compared to longer-chain perfluoroalkyl acids (Luz et al., 2019).
  • A review on the developmental toxicity of perfluoroalkyl acids demonstrates the need for understanding the hazards associated with these compounds, with a focus on PFOS and PFOA as the most studied examples (Lau et al., 2004).
  • The transition to fluorinated alternatives has been reviewed, emphasizing the need for risk assessment and management due to the persistence and potential environmental and health impacts of these chemicals (Wang et al., 2013).

Scientific Research Applications

  • Stability and Environmental Persistence : Methyl perfluoroheptanoate demonstrates interesting variations in methanol solutions, indicating its instability. This instability can lead to the formation of methyl esters and methyl formate under certain conditions. This property is crucial for accurate quantification in environmental studies (Hanari et al., 2014).

  • Environmental Contamination and Replacement Products : Studies have shown a marked increase in perfluoroalkyl substances, including Methyl perfluoroheptanoate, in the environment, particularly near industrial areas. These compounds are often found as a result of phase-outs of certain perfluorinated compounds (Newton et al., 2017).

  • Impact on Human Reproductive Health : Exposure to perfluoroalkyl substances, including Methyl perfluoroheptanoate, has been investigated for its potential impact on human reproductive health, particularly regarding sperm DNA methylation levels (Leter et al., 2014).

  • Distribution in the Atlantic Ocean : Research has documented the distribution of perfluoroalkyl compounds in the Atlantic Ocean, with Methyl perfluoroheptanoate being one of the detected compounds. This study highlights the wide distribution and environmental presence of these substances (Ahrens et al., 2009).

  • Association with DNA Methylation : There is an observed association between exposure to perfluoroalkyl acids and DNA methylation, which could have implications for cardiovascular risk and other health outcomes (Watkins et al., 2014).

  • Biosolids and Environmental Contamination : The application of biosolids contaminated with perfluorinated chemicals, including Methyl perfluoroheptanoate, has been shown to lead to elevated concentrations of these compounds in surface and well water, indicating their mobility and environmental impact (Lindstrom et al., 2011).

  • Analytical Method Development : Methods have been developed for the quantification of perfluorochemicals, including Methyl perfluoroheptanoate, in biological samples such as human whole blood, highlighting the importance of these compounds in biomonitoring and health studies (Kärrman et al., 2005).

  • Synthetic Applications : Methyl perfluoroalk-2-ynoates, including Methyl perfluoroheptanoate, have been utilized as important substrates in the synthesis of various perfluoroalkylated compounds, demonstrating their significance in chemical synthesis and industrial applications (Sun et al., 2016).

Safety And Hazards

Methyl perfluoroheptanoate is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F13O2/c1-23-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHROQORAJUWVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335703
Record name Methyl perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl perfluoroheptanoate

CAS RN

14312-89-1
Record name Methyl perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Tridecafluoroheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 2-1, four-necked, round-bottomed flask equipped with stirrer, addition funnel, thermometer and reflux condenser, is charged with 728 g (2 mol) of dried perfluoroheptanoic acid, 160 g (5 mol) of methanol. The mixture is stirred and added dropwise 50 ml concentrated sulfuric acid and then heated to reflux for 4 hr. At the end of the reflux period the mixture is cooled to room temperature and poured into 2 l cold water. After separation of the phases, the lower organic phase is washed with water till pH neutral and dried over CaCl2. Distillation of the crude gives 658 g (87%) of methyl perfluoroheptanoate, bp 139° C.
Quantity
728 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
WM Henderson, MA Smith - Toxicological sciences, 2007 - academic.oup.com
8-2 Fluorotelomer alcohol (FTOH) and its metabolites, perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA), are developmental toxicants but metabolism and distribution …
Number of citations: 79 academic.oup.com
VN Odinokov, VR Akhmetova, MV Bazunova… - Russian Journal of …, 2001 - Springer
Ozonization of perfluoro-1-octene in Freon-113 yields the corresponding ozonide whose catalytic hydrogenation over Pd/C or hydride reduction leads to formation of perfluoroheptanoic …
Number of citations: 2 link.springer.com
SA Lermontov, NA Sipyagina, AN Malkova… - RSC …, 2016 - pubs.rsc.org
… (CF 3 COOCH 3 ), methyl pentafluoropropionate (CF 3 CF 2 COOCH 3 ), methyl tetrafluoro-2-(methoxy)propionate (CF 3 CF(OCH 3 )COOCH 3 ), methyl perfluoroheptanoate (n-C 6 …
Number of citations: 13 pubs.rsc.org
N Hanari, N Itoh, K Ishikawa, T Yarita, M Numata - Chemosphere, 2014 - Elsevier
Perfluoroalkyl carboxylic acids (PFCAs) including perfluorooctanoic acid (PFOA) have been widely recognized as persistent environmental contaminants. For accurate quantification of …
Number of citations: 15 www.sciencedirect.com
J Afzal, BM Fung, AO Edgar - Journal of fluorine chemistry, 1987 - Elsevier
Monodisperse perfluoroalkyl N-polyethoxylated amides, C n F 2n+1 CONH(CH 2 CH 2 O) m H, with n = 6, 7, 8 and 9 and m = 2, 3, and 4, are potential nonionic fluorinated surfactants. …
Number of citations: 24 www.sciencedirect.com
WM Henderson, EJ Weber, SE Duirk… - … of Chromatography B, 2007 - Elsevier
Perfluorocarboxylic acids (PFCAs), namely perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA), have been identified as persistent, bioaccumulative and potentially toxic …
Number of citations: 52 www.sciencedirect.com
IF Punanov, RV Emlin, PA Morozov… - 2017 IEEE 21st …, 2017 - ieeexplore.ieee.org
In this work, we present the results of measurements of the electrical breakdown velocity in perfluorinated liquids of several chemical classes. Breakdown is initiated from point anode by …
Number of citations: 3 ieeexplore.ieee.org
VV Il'in, EV Kabakchi, AV Ignatenko - Russian chemical bulletin, 1993 - Springer
… Methyl perfluoroheptanoate (2) was obtained according to a known procedure, 3 bp 139.0--139.5~ (Ref.3: bp 139.0~ 1H NMR, ~ (CDCI~: 3.96 (s, OCH3). 19F NMR, 8, CDC13: --80.49 (…
Number of citations: 5 link.springer.com
AB Kumar, JM Anderson, R Manetsch - Organic & Biomolecular …, 2011 - pubs.rsc.org
… The reaction mixture was warmed to 10 C and stirred for 2 h, then cooled back to −50 C and methyl perfluoroheptanoate (6.57 g, 17.4 mmol) was added dropwise. The solution was …
Number of citations: 27 pubs.rsc.org
WM Henderson - 2006 - getd.libs.uga.edu
Perfluorinated chemicals (PFCs) are anthropogenic and currently, there are no known natural sources of long-chain perfluorinated carboxylic acids (PFCAs) such as perfluorooctanoic …
Number of citations: 1 getd.libs.uga.edu

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